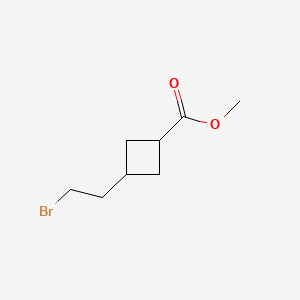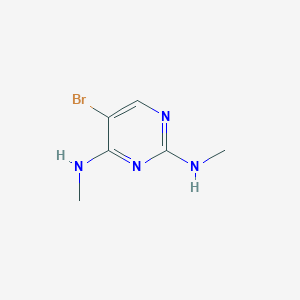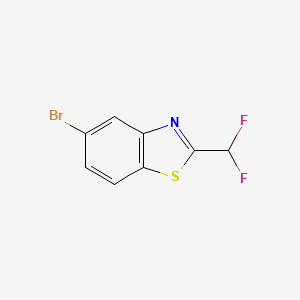
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate, mixture of diastereomers, is an organic compound that features a cyclobutane ring substituted with a bromoethyl group and a carboxylate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate typically involves the bromination of an appropriate cyclobutane precursor followed by esterification. One common method includes the reaction of cyclobutyl carboxylate with bromoethane under controlled conditions to introduce the bromoethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert the bromoethyl group to a different oxidation state.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the ester group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, or alkoxyethyl derivatives.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include cyclobutanol derivatives or dehalogenated compounds.
科学研究应用
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications due to its versatile reactivity and structural features:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutane ring provides a rigid framework that can influence the compound’s reactivity and interactions with molecular targets.
相似化合物的比较
Similar Compounds
Methyl 3-(2-chloroethyl)cyclobutane-1-carboxylate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Methyl 3-(2-iodoethyl)cyclobutane-1-carboxylate: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Ethyl 3-(2-bromoethyl)cyclobutane-1-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate is unique due to the presence of the bromoethyl group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
属性
分子式 |
C8H13BrO2 |
|---|---|
分子量 |
221.09 g/mol |
IUPAC 名称 |
methyl 3-(2-bromoethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H13BrO2/c1-11-8(10)7-4-6(5-7)2-3-9/h6-7H,2-5H2,1H3 |
InChI 键 |
ROQHTWYFHPEKDA-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1CC(C1)CCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B13581541.png)
![1-[(ethylcarbamoyl)amino]-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13581542.png)

![5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
![N-[1-(aminomethyl)cyclohexyl]-6-fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxamide hydrochloride](/img/structure/B13581548.png)

![3-[(Benzyloxy)carbonyl]-5-(methoxycarbonyl)benzoicacid](/img/structure/B13581552.png)

![4-[(2,4-Dimethylphenyl)methyl]azetidin-2-one](/img/structure/B13581575.png)
![5-Formyl-benzo[1,3]dioxole-4-carboxylic acid](/img/structure/B13581583.png)
![2-[6-(2-Methoxyethyl)-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl]ethan-1-aminedihydrochloride](/img/structure/B13581589.png)
